ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-7(12)6-10-8(14-11-6)9(2)4-5-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZFNMDROPWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions and Parameters
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl nitroacetate | Ethanol | 25°C | 24 h | ~40%* |
| Phenylacetylene | ||||
| TEMPO, H2O, O2 |
*Yield inferred from analogous syntheses.
This method is advantageous for its simplicity and avoidance of harsh reagents. However, scalability is limited by moderate yields and the need for precise stoichiometric control.
Coupling of Hydroxyamino Iminoacetate with Carboxylic Acids
An alternative route involves the coupling of ethyl 2-(hydroxyamino)-2-iminoacetate with 1-methylcyclopropanecarboxylic acid. This method, adapted from protocols for structurally analogous compounds, employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds under inert conditions at elevated temperatures (100°C), forming the oxadiazole ring via dehydration (Figure 2).
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | EDCI/HOBt | Continuous flow system |
| Temperature | 100°C | 80–90°C |
| Reaction Time | 12 h | 3–4 h |
| Yield | 24% | 35–40% |
Industrial adaptations utilize continuous flow reactors to enhance heat transfer and reduce side reactions, improving both yield and purity.
Nitrile Oxide Cycloaddition
A third approach employs the cycloaddition of nitrile oxides with ethyl cyanoacetate derivatives. For example, 1-methylcyclopropanecarbonitrile oxide is generated in situ from the corresponding hydroxamic acid and reacted with ethyl 2-cyanoacetate under basic conditions. This method, while less common, offers high regioselectivity and is suitable for generating substituted oxadiazoles (Figure 3).
Reaction Parameters
| Component | Role | Conditions |
|---|---|---|
| 1-Methylcyclopropanehydroxamic acid | Nitrile oxide precursor | ClCH2COCl, Et3N |
| Ethyl 2-cyanoacetate | Dipolarophile | 0°C to rt, 6 h |
| NaHCO3 | Base | Aqueous workup |
This method achieves yields of 30–45%, though it requires careful handling of unstable nitrile oxides.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each method:
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization with TEMPO | Mild conditions, simple reagents | Moderate yields, air-sensitive | Laboratory-scale |
| EDCI/HOBt Coupling | High purity, industrial compatibility | High reagent cost | Large-scale |
| Nitrile Oxide Route | Regioselective, versatile | Unstable intermediates | Small-scale |
Industrial Production Techniques
Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed to optimize the EDCI/HOBt coupling method, reducing reaction times from 12 hours to 3–4 hours and improving yields by 15–20%. Solvent recycling systems and automated purification modules further enhance sustainability.
Emerging Methodologies
Recent advances include photochemical cyclization and enzyme-mediated synthesis, though these remain experimental. Photoredox catalysis, for instance, has shown promise in reducing energy consumption and improving selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Agents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, as anticancer agents. A study demonstrated that compounds with oxadiazole rings exhibited moderate cytotoxic activity against human colon carcinoma cell lines (HCT-116). The activity was assessed through in vitro assays where the compound's effectiveness was compared with standard chemotherapeutic agents like vinblastine. The IC50 values indicated promising results for further development in cancer therapeutics .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| This compound | 19.17 | Moderate |
| Vinblastine | 3.34 | High |
Mechanism of Action:
The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. The oxadiazole moiety is believed to interact with cellular targets involved in cancer progression, making it a candidate for further pharmacological studies .
Agricultural Applications
Pesticidal Properties:
Oxadiazoles have been explored for their pesticidal properties. This compound has shown potential as a fungicide and insecticide due to its ability to disrupt the metabolic processes of pests and pathogens. Research indicates that compounds in this class can inhibit key enzymes involved in the growth of fungi and insects .
Field Trials:
Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while being safe for beneficial insects. This dual action makes it an attractive option for integrated pest management strategies .
Materials Science
Polymer Chemistry:
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique structure of the oxadiazole ring contributes to improved performance characteristics in polymers used for coatings and films .
Synthesis of Functional Polymers:
Research has focused on synthesizing functional polymers that incorporate oxadiazole units to create materials with specific optical and electronic properties. These materials have potential applications in organic electronics and photonic devices .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound alongside other derivatives. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, supporting its potential as a lead compound for drug development .
Case Study 2: Agricultural Field Trials
In agricultural settings, field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials confirmed the compound's efficacy as a biopesticide while maintaining environmental safety standards .
Mechanism of Action
The mechanism of action of ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural, synthetic, and functional differences:
*Similarity scores derived from structural comparisons in .
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs.
- Chloromethyl vs. Methylcyclopropyl : The chloromethyl derivative (CAS 1009620-97-6) exhibits higher reactivity due to the labile C-Cl bond, making it a superior electrophile for nucleophilic substitutions, unlike the more stable methylcyclopropyl group .
- Ester Variations : Ethyl esters (e.g., C₉H₁₂N₂O₃) generally offer better solubility in organic solvents compared to methyl esters (e.g., methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, CAS 19703-94-7) .
Biological Activity
Ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features an oxadiazole ring that contributes to its biological activity. The presence of the 1-methylcyclopropyl group enhances its steric and electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells. This interaction can lead to modulation of various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives. For instance:
- In vitro Studies : this compound has been evaluated against several cancer cell lines. A study reported that compounds with similar oxadiazole structures exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5 to 25 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 6.50 |
| Compound B | MCF-7 | 21.66 |
- Mechanistic Insights : The compound may exert its anticancer effects through inhibition of topoisomerase I activity, a crucial enzyme for DNA replication . Molecular docking studies suggest that the oxadiazole moiety interacts effectively within the enzyme's active site.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent:
- Testing Against Bacteria : The compound was tested against various Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) methods. Results indicated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
Comparative Analysis
When compared to other oxadiazole derivatives:
- Structural Variations : Compounds like ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate have shown similar activities but differ in potency due to variations in their substituents .
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| Ethyl 5-(1-methylcyclopropyl)-1,2,4-Oxadiazole | 6.50 (HeLa) | 100 (S. aureus) |
| Ethyl 5-cyclopropyl-1,2,4-Oxadiazole | 8.00 (MCF-7) | 120 (E. coli) |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in drug discovery:
- Anticancer Studies : A library of oxadiazole derivatives was synthesized and screened for anticancer activity against multiple cell lines. Notably, some derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin .
- Antimicrobial Research : A study demonstrated that specific modifications on the oxadiazole ring could enhance antibacterial properties against resistant strains of bacteria .
Q & A
Q. What are the recommended synthetic routes for ethyl 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 1-methylcyclopropanecarboxamide with ethyl 3-cyano-2-oxopropanoate under reflux conditions. Key parameters include:
- Catalyst selection : Use 1,8-diazabicycloundec-7-ene (DBU) to enhance cyclization efficiency.
- Temperature control : Maintain reflux at 80–90°C for 6–8 hours to minimize side products like unreacted oxadiazole precursors .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity. Yields typically range from 60–75% but improve to 85% with slow cooling of the reaction mixture .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Utilize a combination of:
- Spectroscopy : - and -NMR to confirm the oxadiazole ring and ester group (e.g., ester carbonyl signal at ~170 ppm in -NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H] = 223.0854) .
- X-ray crystallography : For unambiguous confirmation of the 1-methylcyclopropyl substituent’s spatial orientation .
Q. What are the stability profiles and recommended storage conditions for this compound?
Methodological Answer:
- Thermal stability : Decomposition occurs above 200°C, releasing CO and nitrogen oxides. Store at –20°C in amber vials to prevent photodegradation .
- Chemical stability : Avoid strong oxidizing agents (e.g., HNO) due to oxadiazole ring sensitivity. Stability in DMSO solutions is limited to 48 hours at 25°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the 1-methylcyclopropyl group in nucleophilic substitution reactions?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution, identifying the cyclopropane ring’s C–C bonds as sites for ring-opening under acidic conditions .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., hydroxylation at the cyclopropane methyl group) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-response assays : Test across a wide concentration range (0.1–100 µM) to distinguish off-target effects.
- Structural analogs : Compare with derivatives lacking the cyclopropane group to isolate the substituent’s role in activity .
- Kinetic studies : Use stopped-flow spectroscopy to measure binding constants (e.g., for kinase inhibition) and validate reproducibility across labs .
Q. How can researchers design derivatives to enhance solubility without compromising oxadiazole ring stability?
Methodological Answer:
- Ester hydrolysis : Replace the ethyl ester with a hydrophilic group (e.g., sodium carboxylate) via saponification (NaOH/EtOH, 50°C, 2 hours).
- Prodrug strategies : Incorporate PEGylated esters that hydrolyze in vivo to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
